molecular formula C12H14BrN3O2 B1383660 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-05-0

3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1383660
CAS No.: 1416714-05-0
M. Wt: 312.16 g/mol
InChI Key: AJZSRFUFXRYSMT-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a fused pyrazole-pyridine core. Its systematic IUPAC name reflects its structural complexity: 3-bromo-7-methoxy-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine . The molecular formula is C₁₁H₁₄BrN₃O₂ , with a molecular weight of 316.16 g/mol . Key features include:

  • A bromine atom at the 3rd position of the pyrazole ring.
  • A methoxy group (-OCH₃) at the 7th position of the pyridine ring.
  • A tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1st position, enhancing solubility and stability during synthetic processes.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 1357945-04-0
Molecular Formula C₁₁H₁₄BrN₃O₂
Molecular Weight 316.16 g/mol
IUPAC Name 3-bromo-7-methoxy-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine
Synonyms 3-Bromo-7-methoxy-1-THP-pyrazolo[4,3-b]pyridine

The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Historical Context in Heterocyclic Chemistry

The synthesis of pyrazolopyridines dates to the late 19th century, with foundational work on pyrazole chemistry by Ludwig Knorr and Hans von Pechmann. Early methods relied on cyclization reactions between acetylene derivatives and diazomethane. However, advancements in the 20th century introduced Knorr-type reactions , where 1,3-diketones react with hydrazines to form pyrazole rings.

The incorporation of tetrahydropyran (THP) as a protecting group emerged in the 1970s, enabling selective functionalization of nitrogen atoms in heterocycles. The specific substitution pattern of bromine and methoxy groups in this compound reflects modern strategies to optimize reactivity and biological activity. For instance, bromine enhances electrophilic substitution potential, while the methoxy group influences electronic distribution across the aromatic system.

Position in Pyrazolopyridine Classification Systems

Pyrazolopyridines are classified based on the fusion position of the pyrazole and pyridine rings. This compound belongs to the pyrazolo[4,3-b]pyridine subclass, where the pyrazole ring is fused at the 4,3-b positions of the pyridine ring. Its substitution pattern places it in a unique niche:

Table 2: Comparison with Related Pyrazolopyridines

Compound Key Differences Biological Relevance
3-Chloro-7-methoxy-pyrazolo[4,3-c]pyridine Chlorine vs. bromine; different fusion position Antimicrobial activity
7-Bromo-1H-pyrazolo[4,3-b]pyridine Lacks THP and methoxy groups Kinase inhibition
3,7-Dibromo-1-THP-pyrazolo[3,4-c]pyridine Dual bromine substitution Anticancer applications

The THP group distinguishes this compound by improving metabolic stability, a critical factor in drug design.

Scientific Significance and Research Relevance

This compound has garnered attention for its versatility in medicinal chemistry and materials science:

  • Medicinal Applications : Serves as a precursor for kinase inhibitors, with structural analogs like selpercatinib and camonsertib in clinical trials for cancer therapy. The bromine atom facilitates cross-coupling reactions, enabling diversification into targeted therapeutics.
  • Synthetic Chemistry : Used in multicomponent bicyclization reactions to construct complex polycyclic frameworks. For example, its reaction with dimedone yields tricyclic pyrrolo[4,3,2-de]quinolones, valuable in natural product synthesis.
  • Material Science : The conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors.

Recent studies highlight its role in developing antiproliferative agents , with derivatives showing IC₅₀ values as low as 0.0158 µM against hepatocellular carcinoma (Hep G2) cells.

Properties

IUPAC Name

3-bromo-7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-8-5-6-14-10-11(8)16(15-12(10)13)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZSRFUFXRYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=NN2C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 3-position can be done using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Tetrahydropyranyl Group: This step often involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while substitution of the bromine atom can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that derivatives of pyrazolo compounds exhibit anticancer properties. For instance, indole derivatives have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular processes. The structural similarity of pyrazolo[4,3-b]pyridine to these indole derivatives suggests potential applications in cancer therapy.

Antimicrobial Properties :
Compounds with similar structures have been evaluated for their antimicrobial activities. The unique electronic properties of the pyrazolo framework may contribute to enhanced interactions with microbial targets, potentially leading to the development of new antimicrobial agents.

Neurological Disorders :
Pyrazolo compounds are being investigated for their neuroprotective effects. Studies have suggested that they may modulate neurotransmitter systems, providing therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity Assessment

In a study evaluating various pyrazolo derivatives, 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in disk diffusion assays, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-B

Biological Activity

3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrazolo[4,3-b]pyridine core, characterized by the presence of a bromine atom, a methoxy group, and a tetrahydro-2H-pyran substituent. These functional groups contribute to its reactivity and biological profile, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C12H14BrN3O2. Its predicted boiling point is approximately 443.7 °C with a density of about 1.68 g/cm³. The compound's structure allows for significant interactions with biological targets due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions, and the methoxy group, which can influence solubility and reactivity .

Anticancer Properties

Research indicates that compounds with a pyrazolo[4,3-b]pyridine framework often exhibit significant anticancer properties. Studies have shown that derivatives of this compound can act as protein kinase inhibitors, which are crucial in modulating cell cycle control and apoptosis in cancer cells. For instance, related pyrazolo derivatives have demonstrated potent inhibitory effects on various cancer cell lines, suggesting that this compound could possess similar activities .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. The pyrazolo[4,3-b]pyridine moiety has been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis with similar compounds reveals that:

CompoundKey FeaturesBiological Activity
5-Bromo-N-(tetrahydro-2H-pyran)pyrazoleLacks methoxy groupDifferent activity profile
7-Methoxy-pyrazolo[4,3-b]pyridineSimilar core; no bromineVarying reactivity
5-Methylpyrazolo[4,3-b]pyridineMethyl instead of bromineAltered biological effects

This table illustrates how variations in functional groups can lead to different biological activities, underscoring the importance of SAR studies in drug design .

Case Studies

  • Inhibition of Protein Kinases : A study identified several pyrazolo[4,3-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a critical role in inflammatory responses and cancer progression. The structure–activity relationship analysis indicated that modifications at specific positions significantly affected inhibitory potency .
  • Cell Proliferation Studies : In vitro assays demonstrated that certain derivatives exhibited micromolar antiproliferative effects on various cancer cell lines (e.g., A172 and U87MG), highlighting the potential of this compound class in cancer therapy .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. By targeting specific kinases involved in these pathways, the compound may induce apoptosis in cancer cells while also modulating inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Core Variations

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • CAS No.: 1416713-01-3
  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Molecular Weight : 282.14 g/mol
  • Key Differences : Bromine at position 6 instead of 3; lacks the methoxy group.
  • Properties: Lower molecular weight and simpler structure, making it less polar than the target compound. No predicted boiling point or density data available .
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • CAS No.: 1416714-44-7
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • Key Differences : Pyrazolo[4,3-c]pyridine core with bromine at position 3 and methoxy at position 4.
  • Predicted Properties : Density = 1.68 g/cm³; Boiling Point = 443.7°C .
3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • CAS No.: 2377508-33-1
  • Molecular Formula : C₁₁H₁₁BrFN₃O
  • Molecular Weight : 300.13 g/mol
  • Key Differences : Fluorine at position 5 and a pyrazolo[3,4-b]pyridine core.
  • Predicted Properties : Density = 1.80 g/cm³; Boiling Point = 421.1°C .

Halogen-Substituted Analogs

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • CAS No.: 1416713-70-6
  • Molecular Formula : C₁₁H₁₂BrIN₃O
  • Key Differences : Iodine at position 3 instead of bromine.
  • Reactivity : Iodine’s larger atomic radius and lower electronegativity may enhance oxidative coupling efficiency compared to bromine .
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • CAS No.: 1416712-91-8
  • Molecular Formula : C₁₁H₁₁BrIN₃O
  • Key Differences : Pyrazolo[4,3-c]pyridine core with iodine at position 3.
  • Applications: Potential intermediate for kinase inhibitors due to halogenated pyrazolo scaffolds .

Data Table: Comparative Analysis

Compound (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C)
Target (1416714-05-0) [4,3-b]pyridine 3-Br, 7-OMe 312.16 N/A N/A
1416713-01-3 [4,3-b]pyridine 6-Br 282.14 N/A N/A
1416714-44-7 [4,3-c]pyridine 3-Br, 4-OMe 312.16 1.68 443.7
2377508-33-1 [3,4-b]pyridine 3-Br, 5-F 300.13 1.80 421.1
1416713-70-6 [4,3-b]pyridine 3-I, 7-Br 388.09 N/A N/A

Key Findings and Implications

Halogens: Bromine and iodine enable cross-coupling reactions, but iodine’s bulkiness may sterically hinder certain transformations .

Core Structure Impact :

  • Pyrazolo[4,3-b]pyridine derivatives are more commonly reported in medicinal chemistry than [4,3-c] or [3,4-b] isomers, possibly due to synthetic accessibility .

Synthetic Utility :

  • The THP-protected analogs serve as stable intermediates for deprotection in late-stage functionalization .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?

The compound is typically synthesized via sequential functionalization of the pyrazolo[4,3-b]pyridine core. A representative method involves:

  • Bromination : Direct bromination at the 3-position using bromine or NBS under controlled conditions (e.g., DMF as solvent, 0–25°C) to avoid over-bromination.
  • Methoxy introduction : Nucleophilic substitution or Ullmann-type coupling with methoxide sources (e.g., NaOMe/CuI catalysis) at the 7-position.
  • THP protection : Reaction of the pyrazole NH with dihydropyran (DHP) under acidic conditions (e.g., p-TsOH in DCM) to install the tetrahydro-2H-pyran-2-yl group .
    Key considerations: Monitor reaction progress via TLC or LC-MS to optimize yield and purity.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Purify via flash column chromatography (silica gel, hexane/EtOAc gradient) or reverse-phase HPLC for polar impurities.
  • Spectroscopy : Confirm structure using 1H^1H/13C^{13}C-NMR to verify substitution patterns (e.g., THP-protection signals at δ 1.4–5.3 ppm) and LC-HRMS for molecular ion validation.
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides definitive proof of regiochemistry and stereochemistry .

Advanced: What strategies mitigate competing side reactions during bromination or coupling steps?

  • Regioselectivity control : Use directing groups (e.g., Boc-protection) to steer bromination to the 3-position. For methoxy installation, pre-coordinate the pyridine nitrogen with Lewis acids (e.g., ZnCl2_2) to enhance reactivity at the 7-position .
  • Catalyst optimization : Palladium catalysts (e.g., Pd2_2(dba)3_3/XPhos) improve cross-coupling efficiency while minimizing dehalogenation byproducts .
  • Temperature modulation : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution side products during bromination .

Advanced: How can computational methods aid in predicting reactivity or bioactivity?

  • DFT calculations : Model reaction pathways (e.g., bromination transition states) to identify energy barriers and optimize conditions.
  • Docking studies : Screen against target proteins (e.g., kinases) using molecular dynamics to predict binding affinity. For example, pyrazolo[4,3-b]pyridine derivatives show potential as kinase inhibitors due to planar aromatic systems interacting with ATP-binding pockets .
  • ADMET profiling : Use tools like SwissADME to predict solubility, metabolic stability, and toxicity early in drug discovery workflows .

Advanced: How do structural modifications (e.g., THP group, bromine) influence biological activity?

  • THP group : Enhances metabolic stability by protecting the NH group from oxidative degradation. It also improves solubility via hydrogen bonding with the pyran oxygen .
  • Bromine : Acts as a leaving group for subsequent cross-coupling (e.g., Suzuki reactions) or as a hydrophobic substituent to enhance target binding.
  • Methoxy group : Modulates electron density in the pyridine ring, affecting π-π stacking interactions with aromatic residues in enzyme active sites .
    Experimental validation: Compare IC50_{50} values of analogs in enzyme inhibition assays .

Advanced: What analytical challenges arise in characterizing degradation products or metabolites?

  • Degradation pathways : Oxidative deprotection of the THP group under acidic/oxidative conditions generates 1H-pyrazolo[4,3-b]pyridine derivatives. Monitor via LC-MS/MS with CID fragmentation .
  • Metabolite identification : Use hepatic microsome assays (e.g., human liver microsomes + NADPH) to detect phase I metabolites (e.g., demethylation at the 7-position) .
  • Quantitative analysis : Develop a validated UPLC-PDA method with calibration standards for impurity profiling .

Advanced: How can crystallographic data resolve contradictions in regiochemical assignments?

  • Case study : Conflicting NMR data for brominated pyrazolopyridines (e.g., 3- vs. 5-bromo isomers) can be resolved via X-ray crystallography. For example, the dihedral angle between pyrazole and pyridine rings in 3-bromo derivatives is typically <10°, whereas 5-bromo isomers exhibit larger angles due to steric hindrance .
  • Powder XRD : Differentiate polymorphs affecting solubility and bioavailability .

Advanced: What are the limitations of current synthetic methods for scale-up?

  • Catalyst cost : Pd-based catalysts (e.g., Pd2_2(dba)3_3) are expensive; alternatives like NiCl2_2/dppf may reduce costs but require higher temperatures .
  • Purification bottlenecks : Chromatography is impractical for large batches; switch to crystallization (e.g., using EtOAc/hexane) or aqueous workups for intermediates .
  • Safety : Bromine handling requires strict controls (e.g., fume hoods, quenching with NaHSO3_3) to avoid exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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